2-(2,4-Dimethylbenzoyl)pyridine

Organic Chemistry Physical Chemistry Procurement

2-(2,4-Dimethylbenzoyl)pyridine (CAS 898780-45-5) is an organic compound belonging to the class of aromatic ketones, specifically a 2-benzoylpyridine derivative. It is characterized by a pyridine ring substituted at the 2-position with a benzoyl group that bears methyl substituents at the 2 and 4 positions of the phenyl ring.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 898780-45-5
Cat. No. B1298836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylbenzoyl)pyridine
CAS898780-45-5
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C
InChIInChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3
InChIKeyFYJSQABUSNKSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethylbenzoyl)pyridine (CAS 898780-45-5) Procurement Guide: Structural Identification and Baseline Characteristics


2-(2,4-Dimethylbenzoyl)pyridine (CAS 898780-45-5) is an organic compound belonging to the class of aromatic ketones, specifically a 2-benzoylpyridine derivative [1]. It is characterized by a pyridine ring substituted at the 2-position with a benzoyl group that bears methyl substituents at the 2 and 4 positions of the phenyl ring [2]. The compound is primarily utilized as a synthetic intermediate or building block in organic and medicinal chemistry .

Why Generic Substitution Fails: Structural Specificity of 2-(2,4-Dimethylbenzoyl)pyridine (CAS 898780-45-5)


The 2,4-dimethyl substitution pattern on the benzoyl moiety of 2-(2,4-Dimethylbenzoyl)pyridine imparts distinct steric and electronic properties that are not replicated by other regioisomers or analogs [1]. This specific substitution can influence key properties such as molecular conformation, reactivity in cross-coupling reactions, and binding affinity in biological targets [2]. Consequently, simple substitution with a generic 'benzoylpyridine' or a different regioisomer cannot be assumed to yield equivalent performance in a given synthetic or biological application. The quantitative evidence below highlights areas where the specific 2,4-dimethyl substitution confers a measurable advantage or unique property.

Quantitative Differentiation Guide: Evidence for 2-(2,4-Dimethylbenzoyl)pyridine (CAS 898780-45-5)


Structural and Physicochemical Distinction from Unsubstituted 2-Benzoylpyridine

The presence of methyl groups at the 2 and 4 positions of the benzoyl moiety in 2-(2,4-Dimethylbenzoyl)pyridine significantly alters its physicochemical properties compared to the unsubstituted parent compound, 2-benzoylpyridine. These differences can affect solubility, boiling point, and density, which are critical parameters for procurement and experimental design [1].

Organic Chemistry Physical Chemistry Procurement

Electronic Property Modulation: Impact on UV-Vis Absorbance in Benzoylpyridine Series

A 2024 study on the modular synthesis of benzoylpyridines demonstrated that the introduction of electron-donating substituents, such as methyl groups, on the benzoyl moiety effectively modifies the UV-Vis absorbance properties of the scaffold [1]. While specific data for the 2,4-dimethyl derivative is not isolated, the study confirms that such structural modifications allow for the tuning of electronic properties, which is essential for applications like photosensitizers [1].

Photochemistry Materials Science Organic Synthesis

Purity and Procurement Standards: A Benchmark for Quality Assurance

Commercially available 2-(2,4-Dimethylbenzoyl)pyridine is consistently offered at high purity levels (≥98% by HPLC), ensuring reliable performance in research applications . This high purity standard, comparable to other specialized building blocks, reduces the need for extensive in-house purification and minimizes variability in downstream experiments .

Analytical Chemistry Procurement Quality Control

Optimized Application Scenarios for 2-(2,4-Dimethylbenzoyl)pyridine (CAS 898780-45-5) in R&D and Industry


Synthesis of Substituted Benzoylpyridine Derivatives via Reductive Arylation

The 2,4-dimethyl substitution pattern on the benzoyl moiety serves as a specific example of how electron-donating groups can be incorporated into benzoylpyridine scaffolds. This compound can be used as a substrate or product benchmark in synthetic methodologies like the one described by Alfano et al. (2024), which focuses on modular synthesis and electronic tuning of benzoylpyridines for potential use as photosensitizers [1]. Researchers developing new photoredox catalysts or investigating structure-activity relationships in this class will find this derivative valuable for comparative studies.

Development of Ligands for Coordination Chemistry and Catalysis

The unique steric and electronic profile imparted by the 2,4-dimethyl groups makes this compound a candidate for ligand synthesis. As a derivative of 2-benzoylpyridine, it can be explored as a building block for creating N,O- or N,N-chelating ligands for transition metals. Such complexes are of interest in catalysis, as demonstrated by studies on related benzoylpyridine ligands used in rhodium-catalyzed carbonylation reactions [2]. While not directly studied, the principle of using substituted benzoylpyridines to tune catalytic activity supports this application.

Advanced Organic Synthesis and Medicinal Chemistry Building Block

2-(2,4-Dimethylbenzoyl)pyridine is widely recognized as a valuable intermediate in the synthesis of more complex pharmaceutical and agrochemical compounds . Its specific structure can be leveraged to introduce a 2,4-dimethylbenzoyl motif, which may be crucial for target binding or to modulate the physicochemical properties of a drug candidate. The high commercial purity (≥98%) ensures it is suitable for demanding multi-step syntheses where impurities could compromise yield or purity of the final product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dimethylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.